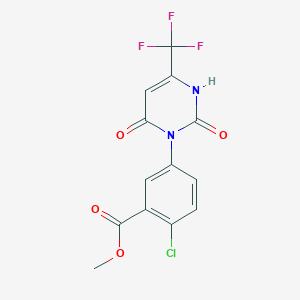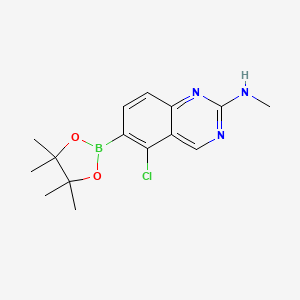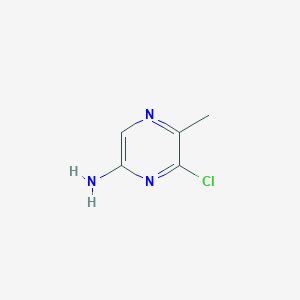
6-Chloro-5-methyl-2-pyrazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-methylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-chloro-5-methylpyrazin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-amino-6-chloropyridine, which undergoes methylation at the 5-position via a Suzuki-Miyaura cross-coupling reaction . The reaction conditions typically involve the use of a palladium catalyst, a boronic acid derivative, and a base in an appropriate solvent.
Industrial Production Methods
Industrial production of 6-chloro-5-methylpyrazin-2-amine can be scaled up using the same Suzuki-Miyaura cross-coupling reaction. The process is optimized to achieve high yield and purity, avoiding the use of hazardous reagents like peroxides .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-5-methylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring.
Aplicaciones Científicas De Investigación
6-chloro-5-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic materials with specific electronic properties.
Biological Research: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-5-methylpyridin-2-amine: This compound is structurally similar but has a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring and exhibit various biological activities.
Uniqueness
6-chloro-5-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C5H6ClN3 |
|---|---|
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
6-chloro-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9) |
Clave InChI |
NRJMBXPWWYHDLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


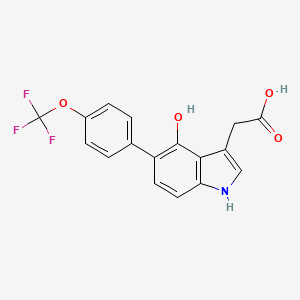
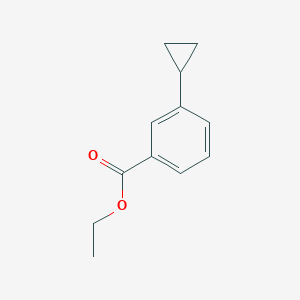
![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
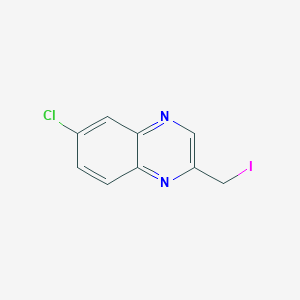


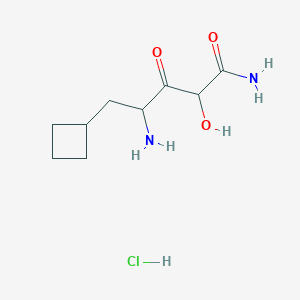


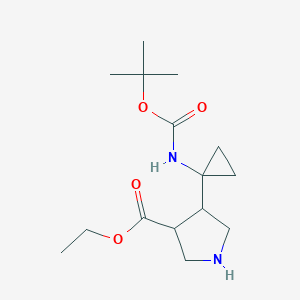
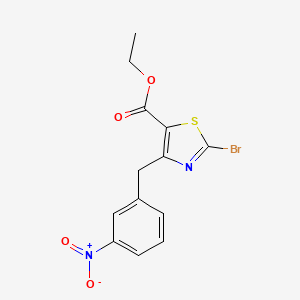
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
